Ani9 is a synthetic small molecule that has been identified as a potent and selective inhibitor of the Anoctamin 1 (ANO1) channel, also known as Transmembrane protein 16A (TMEM16A) [, , ]. This channel is a calcium-activated chloride channel (CaCC) found in various mammalian cells, including epithelial cells, smooth muscle cells, and neurons [, , ]. Ani9's role in scientific research stems from its ability to selectively inhibit ANO1, allowing researchers to investigate the physiological and pathophysiological roles of this channel in various cellular processes [].
Development of novel therapeutics: Ani9's effectiveness in preclinical models suggests its potential as a lead compound for developing novel therapies targeting ANO1-related diseases, including hypertension, pain, diarrhea, asthma, and cancer [, ].
Exploring synergistic effects: Combining Ani9 with other therapeutic agents could lead to more effective treatment strategies for complex diseases such as cancer [].
The synthesis of Ani9 involves several key steps that utilize various chemical reactions to construct its complex structure. The synthetic pathway typically begins with the formation of acetamide derivatives, which are then subjected to further modifications to introduce the necessary functional groups.
One notable method described in the literature involves the use of hydrazones as intermediates, which are subsequently transformed into the final product through cyclization and substitution reactions. The synthesis process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification purposes. The detailed parameters for synthesis can vary based on specific laboratory conditions but generally include temperature control, reaction time, and solvent selection to ensure optimal reaction conditions .
Ani9's molecular structure features a complex arrangement that includes a chlorinated aromatic ring, an acetamide group, and a hydrazone linkage. The presence of chlorine in the aromatic ring is significant for its biological activity, affecting both solubility and interaction with biological targets.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and electronic distribution. The InChI Key for Ani9 is KDALDZRKOBJXIE-VXLYETTFSA-N, which aids in identifying its chemical structure in databases .
Ani9 participates in various chemical reactions that are crucial for its function as an ANO1 inhibitor. These reactions primarily involve interactions with the TMEM16A channel, where Ani9 binds to specific sites on the protein to inhibit chloride ion transport.
The mechanism by which Ani9 inhibits ANO1 involves competitive inhibition, where it competes with chloride ions for binding sites on the channel. This competitive interaction can be quantified through dose-response studies that measure changes in channel activity in response to varying concentrations of Ani9. Such studies reveal critical insights into the kinetic parameters governing its inhibitory action .
The mechanism of action of Ani9 as an ANO1 inhibitor is primarily centered around its ability to bind selectively to the channel's active site. This binding prevents chloride ions from passing through the channel, thereby modulating cellular processes that depend on chloride transport.
Research has shown that Ani9 does not affect other related channels such as ANO2, highlighting its selectivity and potential therapeutic advantages. The detailed mechanism involves structural studies that elucidate how Ani9 interacts at the molecular level with TMEM16A, potentially involving conformational changes in the protein upon binding .
Ani9 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings, where precise concentrations are necessary for experimental reproducibility .
Ani9 has significant implications in scientific research and potential therapeutic applications:
High-throughput screening (HTS) of 54,400 synthetic small-molecule compounds identified Ani9 as a novel ANO1 inhibitor. The cell-based screening strategy utilized Fisher rat thyroid (FRT) cells co-expressing human ANO1 (TMEM16A) and a halide-sensitive yellow fluorescent protein (YFP) variant. This platform enabled rapid detection of ANO1-mediated iodide influx through YFP fluorescence quenching. Compounds were tested at 25 µM, and inhibition efficacy was quantified by calculating the initial slope of fluorescence decrease after iodide addition. From this screen, three novel inhibitors exhibiting >90% ANO1 inhibition were identified, with Ani9 showing the most potent activity (IC₅₀ < 3 µM). Secondary electrophysiological analyses confirmed Ani9’s submicromolar potency (IC₅₀ = 230 nM) in blocking ANO1 chloride currents, surpassing earlier inhibitors like T16Ainh-A01 (IC₅₀ = 1.1 µM) [1] [9].
A critical innovation was the parallel screening against ANO2, the closest ANO1 homolog (68% amino acid identity). Ani9 demonstrated negligible activity on ANO2 even at 10 µM, a selectivity unprecedented among existing ANO1 inhibitors. Additionally, Ani9 showed no cross-reactivity with cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels or intracellular calcium signaling pathways, confirming its mechanistic specificity [2] [5].
Table 1: Key Parameters of the HTS Campaign for ANO1 Inhibitors
Parameter | Details |
---|---|
Compound library size | 54,400 synthetic small molecules |
Screening concentration | 25 µM |
Primary assay | YFP fluorescence quenching in ANO1-FRT cells |
Hit criteria | >90% ANO1 inhibition |
Confirmed hits | 3 compounds (including Ani9) |
Ani9 potency (IC₅₀) | 230 nM (electrophysiology) |
Ani9 (chemical name: 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide) emerged directly from the HTS campaign without extensive synthetic modification, distinguishing it from traditional multi-step lead optimization approaches. The compound was sourced from commercially available libraries (ChemDiv), and its structure features a Schiff base core linking a chlorinated phenoxy moiety to a methoxy-substituted benzylidene group. This architecture was prioritized due to its favorable ligand efficiency (LE = 0.32) and drug-like properties, including moderate molecular weight (MW = 358.8 g/mol) and lipophilicity (cLogP = 3.8) [1] [9].
Hit expansion efforts focused on evaluating structurally related analogs through "SAR by catalog." Analog screening revealed stringent requirements for ANO1 inhibition:
Unlike natural-product-derived inhibitors (e.g., morphine or halichondrin B simplifications), Ani9’s optimization leveraged its inherent synthetic tractability. Its straightforward synthesis facilitated rapid scale-up for in vivo studies, bypassing challenges associated with complex scaffolds [8].
Ani9 represents a significant advancement over first-generation ANO1 inhibitors due to its unparalleled selectivity and potency. A comparative analysis highlights key distinctions:
Table 2: Comparative Profile of Major ANO1 Inhibitors
Property | Ani9 | T16Ainh-A01 | MONNA |
---|---|---|---|
IC₅₀ (ANO1) | 230 nM | 1.1 µM | 2.5 µM |
ANO1/ANO2 Selectivity | >40:1 | 4:1 | 2:1 |
CFTR Inhibition | None | None | Partial (30%) |
Ca²⁺ Signaling Impact | None | Moderate | None |
Molecular Weight | 358.8 g/mol | 314.7 g/mol | 338.3 g/mol |
cLogP | 3.8 | 3.1 | 4.2 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1